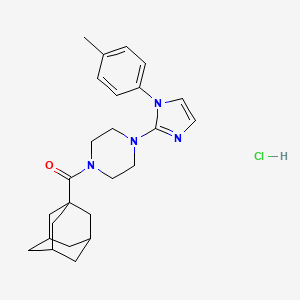![molecular formula C19H18N2O4S B2410176 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 325981-28-0](/img/structure/B2410176.png)
3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule that contains a benzamide group, a thiazole group, and several methoxy groups . Benzamides are a class of compounds that have been widely used in medical, industrial, biological and potential drug industries .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring, the introduction of the methoxy groups, and the formation of the amide bond. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzamide and thiazole groups would likely contribute to the overall shape and reactivity of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the methoxy groups, the nature of the amide bond, and the presence of the thiazole ring would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Hallucinogenic and Toxicological Properties
- 25C-NBOMe, a compound similar in structure, is known as a potent hallucinogen and serotonin 5-HT 2A receptor agonist. Despite its recreational use, there's limited knowledge about its action, toxic and fatal consequences. More investigations on its mechanism of action, chemical, pharmacological, and toxicological properties are needed to evaluate its potential harmful effects (Kamińska, Świt & Malek, 2020).
Reproductive Toxicity
- Hydroxy-4-methoxybenzophenone (BP-3), a compound with structural similarities, is used as an ultraviolet filter and a food additive. High levels of exposure to BP-3 have been linked to changes in birth weight and gestational age, potentially due to its endocrine-disrupting effects (Ghazipura et al., 2017).
Anticancer Activities
- Thiazole derivatives have shown promise in cancer therapy. Specifically, compounds like Aframomum arundinaceum and Xylopia aethiopica have exhibited cytotoxic effects against cancer cells, indicating the potential of similar compounds in tackling malignant diseases (Kuete, Karaosmanoğlu & Sivas, 2017).
Antibacterial Importance
- Thiazole, being a significant heterocyclic compound, has been studied extensively for its antibacterial properties. Many natural and synthetic compounds with a thiazole moiety have shown potent antibacterial activities, highlighting the potential of compounds like 3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in this field (Kashyap et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-14-6-4-12(5-7-14)17-11-26-19(20-17)21-18(22)13-8-15(24-2)10-16(9-13)25-3/h4-11H,1-3H3,(H,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJSLINRBLBWST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)
![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-2-yl]-5-(methoxymethyl)-1,3,4-oxadiazole](/img/structure/B2410098.png)
![3-benzyl-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410099.png)

![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2410101.png)

![1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2410107.png)

![4-[7-(3,4-dimethylbenzoyl)-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl]morpholine hydrochloride](/img/structure/B2410109.png)



